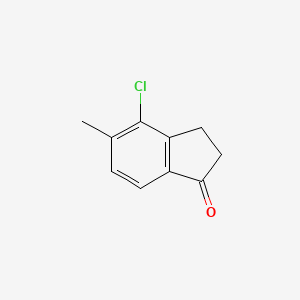
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The optimized reaction conditions include a dropwise addition of 3-chloropropionyl chloride to a mixture of chlorobenzene and aluminum chloride at a temperature of 5°C, followed by stirring at 60°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or distillation to achieve high purity levels.
化学反応の分析
Types of Reactions
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 4-chloro-5-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 4-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one or 4-amino-5-methyl-2,3-dihydro-1H-inden-1-one.
科学的研究の応用
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the methyl group at the 5-position.
4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the chlorine atom at the 4-position.
2,3-Dihydro-1H-inden-1-one: Parent compound without any substituents.
Uniqueness
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
特性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
4-chloro-5-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9ClO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3 |
InChIキー |
NHUWOJBPVSXNNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


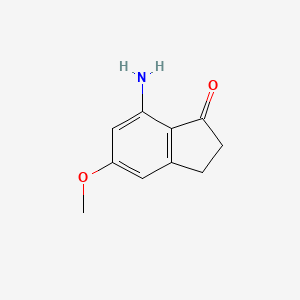
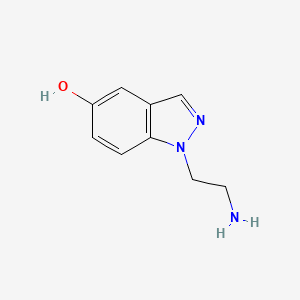
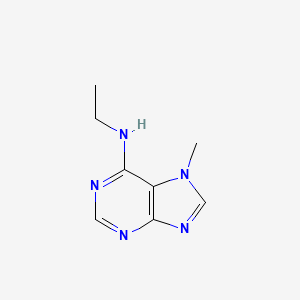



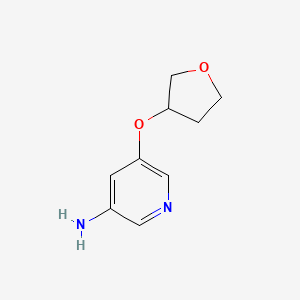
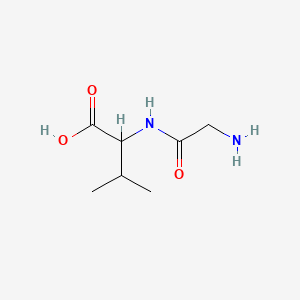


![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)



